3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. This compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propionic acid side chain. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid typically involves multi-step organic synthesis techniques. One possible route could involve the following steps:
Starting Material: Begin with 2,4-methoxy-3-methyl-benzaldehyde.
Aldol Condensation: React the benzaldehyde with a suitable amino acid precursor under basic conditions to form an intermediate.
Reduction: Reduce the intermediate to introduce the amino group.
Final Steps: Introduce the propionic acid side chain through appropriate reactions such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-phenyl-propionic acid: Lacks the methoxy and methyl groups.
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Contains an additional methoxy group.
3-Amino-3-(3-methyl-phenyl)-propionic acid: Lacks the methoxy group.
Uniqueness
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-amino-3-(2,4-dimethoxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-7-10(16-2)5-4-8(12(7)17-3)9(13)6-11(14)15/h4-5,9H,6,13H2,1-3H3,(H,14,15) |
InChI Key |
ZSSZTKLDNSWOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(CC(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.